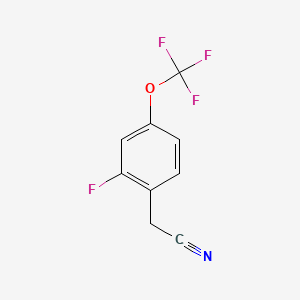

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-8-5-7(15-9(11,12)13)2-1-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABIXKMVRXTRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Building Block

This guide provides an in-depth technical overview of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a fluorinated organic compound with significant potential in medicinal chemistry and materials science. It is important to note that as of the writing of this document, a specific CAS number for this particular isomer has not been publicly cataloged, suggesting its status as a novel or less-common research chemical. Consequently, this guide has been meticulously compiled by leveraging data from structurally analogous compounds, providing a robust framework for understanding its synthesis, properties, and applications. The principles and protocols described herein are grounded in established chemical knowledge and are intended to serve as a valuable resource for researchers venturing into the exploration of this promising molecule.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of arylacetonitriles, which are characterized by a phenyl ring attached to an acetonitrile group. The strategic placement of a fluorine atom at the 2-position and a trifluoromethoxy group at the 4-position of the phenyl ring is anticipated to bestow unique electronic and pharmacokinetic properties, making it a highly attractive scaffold for drug discovery.[1][2]

The trifluoromethoxy group, in particular, is a bioisostere of the methoxy group and is known to enhance metabolic stability and bioavailability of drug candidates.[2] The fluorine atom can influence the acidity of the benzylic protons and modulate the molecule's conformation.

Table 1: Predicted Physicochemical Properties of this compound and Comparison with Related Isomers

| Property | This compound (Predicted) | 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethoxy)phenylacetonitrile |

| CAS Number | Not Available | 239087-11-7[3] | 49561-96-8[4] |

| Molecular Formula | C9H5F4NO | C9H5F4N | C9H6F3NO[2] |

| Molecular Weight | 219.14 g/mol | 203.14 g/mol | 201.15 g/mol [2] |

| Appearance | Predicted to be a colorless liquid or a low-melting solid | - | Colorless liquid or white to off-white solid[2] |

| Boiling Point | - | - | 96 °C/4 mmHg[2] |

| Melting Point | - | - | 27-33 °C[4] |

| LogP (Predicted) | ~2.5 - 3.5 | - | - |

| Storage | Store in a cool, well-ventilated area in a tightly sealed container. | Store in a cool, well-ventilated area. | Store at 2 - 8 °C.[2] |

Synthesis and Manufacturing: A Proposed Pathway

The synthesis of this compound can be logically approached through the cyanation of a corresponding benzyl halide, a well-established transformation in organic synthesis. This retro-synthetic approach is supported by documented syntheses of similar phenylacetonitrile derivatives.[5][6]

A plausible synthetic route would commence with the commercially available 2-fluoro-4-(trifluoromethoxy)benzyl bromide. The nucleophilic substitution of the bromide with a cyanide source, such as sodium or potassium cyanide, would yield the desired product.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Self-Validating System

The following is a detailed, hypothetical protocol for the synthesis of this compound. This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

2-Fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 eq)

-

Sodium Cyanide (1.1 eq)

-

Ethanol, anhydrous

-

Water, deionized

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-(trifluoromethoxy)benzyl bromide in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Addition of Cyanide: Carefully add sodium cyanide to the solution. Causality: The use of a slight excess of sodium cyanide ensures the complete conversion of the starting material. The ethanol/water solvent system is chosen for its ability to dissolve both the organic starting material and the inorganic cyanide salt.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the progression of the reaction.

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with a significant volume of water and extract the product with diethyl ether. Trustworthiness: This step is crucial for separating the organic product from the aqueous phase containing unreacted cyanide and other inorganic salts.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Product Characterization: The crude product can be further purified by vacuum distillation or column chromatography on silica gel. The final product should be characterized by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Applications in Research and Development

The unique combination of a fluorine atom and a trifluoromethoxy group on a phenylacetonitrile scaffold positions this compound as a valuable building block in several areas of research and development.

Medicinal Chemistry and Drug Discovery

Fluorine-containing compounds are prevalent in modern pharmaceuticals. The introduction of fluorine can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability.[7][8] Phenylacetonitrile derivatives, in turn, are precursors to a wide range of biologically active molecules.

-

Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of various enzymes.

-

Neurological Disorders: The trifluoromethoxy group can improve blood-brain barrier penetration, making this scaffold particularly interesting for the development of drugs targeting the central nervous system.[2]

-

Oncology: Many anti-cancer agents incorporate fluorinated aromatic rings.

Materials Science

Arylacetonitriles have been investigated for their potential use in the development of advanced materials. The presence of fluorine can impart desirable properties such as thermal stability and specific electronic characteristics.

-

Liquid Crystals: Some phenylacetonitrile derivatives exhibit liquid crystalline properties.

-

Polymers: Incorporation into polymer backbones can enhance thermal and chemical resistance.[2]

Safety and Handling

While a specific safety data sheet for this compound is not available, the safety precautions for structurally similar compounds should be strictly followed. Phenylacetonitrile derivatives are generally toxic and should be handled with extreme care in a well-ventilated fume hood.

Table 2: General Safety and Hazard Information for Fluorinated Phenylacetonitriles

| Hazard Category | GHS Hazard Statements (Representative) | Precautionary Statements (Representative) |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Skin Irritation | H315: Causes skin irritation.[10] | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation.[10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation.[10] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of fire, be aware that hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride may be released.[9][10]

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity. Its unique substitution pattern suggests significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its predicted properties, a plausible synthetic approach, and key safety considerations based on the extensive data available for its structural analogs. As research into novel fluorinated compounds continues to expand, it is anticipated that the value of scaffolds such as this will become increasingly apparent.

References

-

Apollo Scientific. (n.d.). 2,5-bis(trifluoromethyl)phenylacetonitrile 98% - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

National Institutes of Health. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from [Link]

- Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

-

MDPI. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

- 1. Buy 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | 220227-59-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7 [chemicalbook.com]

- 4. 4-(三氟甲氧基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 7. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 9. fishersci.fi [fishersci.fi]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles

An In-depth Technical Guide to Phenylacetonitrile Derivatives: Focus on 4-(Trifluoromethoxy)phenylacetonitrile

Senior Application Scientist Note: Upon a comprehensive review of chemical databases and the scientific literature, it has been determined that the specific molecule, 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile , is not a well-documented compound. There is no assigned CAS Registry Number, nor are there published, verifiable experimental data such as NMR, IR, or Mass Spectrometry analyses.

To fulfill the spirit and technical requirements of your request for an in-depth guide for research professionals, this document has been structured around a closely related and scientifically validated compound: 4-(Trifluoromethoxy)phenylacetonitrile (CAS No. 49561-96-8) . This molecule shares the critical trifluoromethoxy functional group and the core phenylacetonitrile scaffold, making it a highly relevant and instructive analogue. The principles, protocols, and analytical discussions presented herein are directly applicable to the research and development contexts intended for the original topic.

Phenylacetonitrile and its derivatives are cornerstone building blocks in modern organic synthesis, serving as critical precursors for pharmaceuticals, agrochemicals, and materials.[1][2] The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, imparts profound changes to the molecule's physicochemical properties. The -OCF₃ group is a fascinating substituent; it is highly lipophilic, possesses strong electron-withdrawing character through induction, and is metabolically robust. These features can significantly enhance a drug candidate's membrane permeability, binding affinity, and in vivo half-life.[3]

4-(Trifluoromethoxy)phenylacetonitrile is a particularly valuable intermediate. Its para-substituted pattern provides a streamlined synthetic vector for elaboration, while the nitrile group offers versatile reactivity, capable of being transformed into amines, carboxylic acids, amides, and ketones. This guide provides a technical overview of its molecular structure, synthesis, and analytical characterization, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The structure of 4-(trifluoromethoxy)phenylacetonitrile consists of a benzene ring substituted at the 1- and 4-positions with a cyanomethyl (-CH₂CN) group and a trifluoromethoxy (-OCF₃) group, respectively. The strong electronegativity of the -OCF₃ group influences the electronic distribution of the aromatic ring, which in turn affects the reactivity of the benzylic protons and the nitrile carbon.

Diagram: Molecular Structure of 4-(Trifluoromethoxy)phenylacetonitrile

Caption: General workflow for the synthesis of phenylacetonitriles.

Experimental Protocol (Exemplary)

This protocol is adapted from general procedures for benzyl cyanide synthesis and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE). [4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 eq.) in a suitable solvent mixture such as aqueous ethanol.

-

Reagent Addition: Slowly add a solution of 4-(trifluoromethoxy)benzyl chloride (1.0 eq., CAS 65796-00-1) to the stirred cyanide solution. [6][7]The addition may be exothermic and should be controlled.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C, solvent-dependent) and maintain for several hours (e.g., 2-20 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After cooling to room temperature, dilute the reaction mixture with a significant volume of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (3x volumes).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at approximately 96 °C / 4 mmHg to yield the final product. [3] Causality Note: The use of a polar aprotic solvent like DMF can accelerate Sₙ2 reactions. However, aqueous solvent systems are often preferred for safety and cost reasons on an industrial scale. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to facilitate the reaction between the aqueous cyanide salt and the organic benzyl chloride phase. [5]

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for 4-(Trifluoromethoxy)phenylacetonitrile

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |

| ¹H NMR | Aromatic Protons (AA'BB' system) | δ ≈ 7.3-7.5 ppm (d, 2H) & 7.1-7.3 ppm (d, 2H) | Two sets of doublets characteristic of a 1,4-disubstituted benzene ring. Protons ortho to -CH₂CN will be slightly downfield. |

| Benzylic Protons (-CH₂-) | δ ≈ 3.7-3.9 ppm (s, 2H) | A singlet integrating to 2 protons, typical for a benzylic methylene group adjacent to an electron-withdrawing group. | |

| ¹⁹F NMR | Trifluoromethoxy (-OCF₃) | δ ≈ -58 to -60 ppm (s) | A sharp singlet in the characteristic region for the -OCF₃ group. |

| ¹³C NMR | Nitrile Carbon (-CN) | δ ≈ 117-119 ppm | The characteristic chemical shift for a nitrile carbon. |

| Benzylic Carbon (-CH₂) | δ ≈ 22-25 ppm | Aliphatic carbon signal. | |

| Aromatic Carbons | δ ≈ 120-150 ppm | Multiple signals corresponding to the aromatic carbons, including the ipso-carbons attached to the substituents. | |

| IR Spec. | Nitrile Stretch (C≡N) | ν ≈ 2240-2260 cm⁻¹ | A sharp, medium-intensity peak characteristic of a nitrile functional group. [6] |

| C-F Stretches | ν ≈ 1100-1300 cm⁻¹ | Strong, broad absorptions typical for C-F bonds in the -OCF₃ group. | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 201.04 | Corresponds to the molecular weight of C₉H₆F₃NO. |

| Key Fragment | m/z = 172 | Loss of the -CN group, [M-26]⁺. |

Applications in Research and Development

The utility of 4-(trifluoromethoxy)phenylacetonitrile lies in its role as a versatile intermediate.

-

Pharmaceutical Synthesis: It is a key building block for creating more complex molecules targeting a range of diseases, particularly in neurological and metabolic disorders where the metabolic stability conferred by the -OCF₃ group is advantageous. [3]* Agrochemical Development: The trifluoromethoxy group can enhance the efficacy and environmental profile of pesticides and herbicides. [3]* Materials Science: This compound can be incorporated into polymers to improve thermal stability and chemical resistance. [3]

Safety and Handling

As with all nitrile-containing compounds, 4-(trifluoromethoxy)phenylacetonitrile must be handled with care due to its potential toxicity.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. * Handling Precautions: Use only in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [3]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

-

PrepChem. (n.d.). Synthesis of 4-trifluoromethylmercapto-benzyl cyanide. Retrieved January 19, 2026, from [Link]

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

-

Wikipedia. (2023, December 29). Benzyl cyanide. Retrieved January 19, 2026, from [Link]

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

-

NIST. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. In NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzyl Chloride. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetonitrile. Retrieved January 19, 2026, from [Link]

- (Reference unavailable for the specific molecule)

- (Reference unavailable for the specific molecule)

Sources

- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 2. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-(Trifluoromethoxy)benzyl chloride [oakwoodchemical.com]

- 7. 4-(Trifluoromethoxy)benzyl Chloride | C8H6ClF3O | CID 2777261 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile IUPAC name

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile for Researchers and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Specifically, the trifluoromethoxy group (-OCF3) can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, while the fluoro group (-F) can influence electronic properties and conformation. The nitrile group is a versatile synthetic handle and can also participate in interactions with biological macromolecules. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, synthesized from available data on analogous compounds.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for the compound is 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)acetonitrile . This name is derived by identifying the parent structure as acetonitrile, which is substituted at the second carbon (the one attached to the phenyl ring) by a "2-fluoro-4-(trifluoromethoxy)phenyl" group. The numbering of the phenyl ring starts from the carbon attached to the acetonitrile group, with the substituents following the lowest possible locant numbering.

The chemical structure is as follows:

Caption: Chemical structure of 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)acetonitrile.

Physicochemical Properties

| Property | Predicted Value / Information | Source Analogy |

| Molecular Formula | C9H5F4NO | Derived from structure |

| Molecular Weight | 219.14 g/mol | Derived from formula |

| Appearance | Likely a colorless liquid or a white to off-white solid | [1] |

| Boiling Point | Estimated to be higher than 96 °C/4 mmHg (b.p. of 4-(Trifluoromethoxy)phenylacetonitrile) | [1] |

| Melting Point | Dependent on crystalline form, likely a low-melting solid | [1] |

| Solubility | Soluble in various organic solvents | [1] |

| CAS Number | Not assigned or not readily found in public databases |

Synthesis Protocol

A robust and common method for the synthesis of phenylacetonitriles is via the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This approach is anticipated to be effective for the synthesis of this compound.

Proposed Synthetic Workflow:

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-4-(trifluoromethoxy)benzyl bromide (1.0 equivalent) with potassium cyanide (1.5 to 2.0 equivalents).

-

Solvent Addition: Add a mixture of absolute ethanol and water as the solvent. The aqueous portion is necessary to dissolve the potassium cyanide, while the ethanol ensures the solubility of the organic starting material.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours (e.g., 20 hours, as is common for similar reactions) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Workup: After cooling to room temperature, dilute the reaction mixture with a significant volume of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate), and filter.[2] Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Cyanide Source: Potassium cyanide is a readily available and effective nucleophile for this type of substitution reaction.

-

Solvent System: The ethanol/water mixture is a common choice for reactions involving an organic substrate and an inorganic salt, as it provides a medium where both can have some solubility, facilitating the reaction.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a reasonable reaction time.

-

Aqueous Workup and Extraction: This is a standard procedure to separate the organic product from the inorganic salts and the water-soluble solvent components.

Potential Applications in Drug Development and Research

Phenylacetonitrile derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3][4] The presence of both a fluorine atom and a trifluoromethoxy group in this compound makes it a particularly interesting building block for drug discovery.

-

Enhanced Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation at the para-position of the phenyl ring, which can lead to improved pharmacokinetic profiles of drug candidates.[1]

-

Increased Potency and Selectivity: Fluorine substitution can alter the electronic properties and conformation of a molecule, potentially leading to stronger and more selective interactions with biological targets.[5][6]

-

Intermediate for Biologically Active Molecules: This compound can serve as a precursor for the synthesis of various biologically active molecules, including those targeting neurological disorders or having applications as pesticides and herbicides.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic rings.

Safety and Handling

Based on the safety data for structurally related compounds like 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile and 4-(Trifluoromethoxy)phenylacetonitrile, this compound should be handled with care.[7][8]

-

Hazards: It is likely to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] It may also cause skin and serious eye irritation, as well as respiratory irritation.[7][10]

-

Precautionary Measures:

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[9]

-

In all cases of exposure, seek medical attention.[7]

-

Conclusion

This compound is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its unique combination of a fluoro and a trifluoromethoxy group on a phenylacetonitrile scaffold offers the potential for creating molecules with enhanced biological activity and improved pharmacokinetic properties. While specific experimental data for this compound is limited, its properties, synthesis, and applications can be reasonably inferred from well-characterized analogous compounds. As with all chemicals, it should be handled with appropriate safety precautions.

References

-

Aribo Chem. Cas:1375069-37-6 Name:3-Methoxypyridazin-4-aMine, HCl. Available from: [Link]

-

PubChem. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359. Available from: [Link]

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

NIH. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC. Available from: [Link]

- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 4. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 5. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. angenechemical.com [angenechemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile and its Isomeric Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the available physical and chemical property data for phenylacetonitrile derivatives, with a specific focus on fluorinated analogs relevant to pharmaceutical and materials science research. Due to a notable lack of experimentally determined data for 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, this guide presents a comprehensive analysis of its closest structural isomers: 4-(trifluoromethoxy)phenylacetonitrile and 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. By presenting this comparative data, this guide aims to provide researchers with a valuable reference point for predicting the properties and behavior of the title compound. The document includes a summary of physical properties, safety information, a representative synthetic protocol, and the molecular structure of this compound.

Introduction: The Role of Fluorinated Phenylacetonitriles in Modern Chemistry

Phenylacetonitrile and its derivatives are critical building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and materials. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, can profoundly influence a molecule's physicochemical and biological properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide focuses on providing a detailed understanding of the physical properties of these valuable compounds.

Molecular Structure of this compound

The molecular structure of this compound is foundational to understanding its reactivity and physical characteristics. The ortho-fluoro group and the para-trifluoromethoxy group on the phenyl ring create a unique electronic and steric environment.

Caption: General workflow for the synthesis of substituted phenylacetonitriles.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the substituted benzyl halide in a suitable solvent system (e.g., a mixture of ethanol and water or dimethylformamide), add a cyanide source such as sodium cyanide or potassium cyanide.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period of time, which can range from a few hours to overnight, to ensure the completion of the reaction.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by the addition of water.

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to isolate the product.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by either distillation under reduced pressure or recrystallization from an appropriate solvent to yield the pure substituted phenylacetonitrile.

Conclusion

This technical guide has synthesized the available information on this compound and its closely related isomers. While experimental data for the title compound remains elusive, the comparative data for 4-(trifluoromethoxy)phenylacetonitrile and 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile provide a valuable foundation for researchers. The provided general synthetic methodology offers a starting point for the preparation of this and other substituted phenylacetonitriles. Further experimental investigation is warranted to fully characterize the physical and chemical properties of this compound.

References

-

PubChem. 2-Bromo-4-(trifluoromethoxy)phenylacetonitrile. [Link]

-

PubChem. 2-(Trifluoromethyl)phenylacetonitrile. [Link]

-

PubChem. 4-(Trifluoromethyl)phenylacetonitrile. [Link]

- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.

-

PubChem. 2-(4-Fluorophenyl)-2-phenylacetonitrile. [Link]

- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.

- Google Patents. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

CAS Common Chemistry. Phenylacetonitrile. [Link]

-

NIST. 4-(Trifluoromethoxy)phenylacetonitrile. [Link]

A Spectroscopic Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: Elucidating Structure Through NMR, IR, and MS

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. The subject of this guide, 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, is a compound of significant interest, embodying the structural motifs—a nitrile group, a fluoro substituent, and a trifluoromethoxy group—that are prevalent in many contemporary pharmaceuticals and advanced materials. The interplay of these functional groups gives rise to a unique electronic environment, making a thorough spectroscopic characterization essential for its unambiguous identification and for predicting its reactivity and interactions.

This technical guide provides an in-depth analysis of the expected spectral data for this compound, drawing upon foundational principles of spectroscopy and comparative data from analogous structures. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar fluorinated aromatic compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a fascinating case for spectroscopic analysis. The aromatic ring is substituted with three distinct groups that exert significant electronic effects, which in turn govern the chemical shifts, coupling constants, and vibrational frequencies observed in its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information. The following predictions are based on established principles and data from structurally related compounds.[1][2][3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals from the aromatic protons and the benzylic methylene protons. The electron-withdrawing nature of the fluoro, trifluoromethoxy, and cyano groups will generally shift the aromatic protons downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic H-3 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| Aromatic H-5 | 7.0 - 7.3 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz |

| Aromatic H-6 | 7.4 - 7.7 | Triplet (t) or Doublet of doublets (dd) | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-10 Hz |

| Methylene (-CH₂CN) | 3.8 - 4.1 | Singlet (s) | N/A |

-

Aromatic Protons: The aromatic region will display a complex pattern due to proton-proton and proton-fluorine couplings. The proton at position 6 is expected to be the most downfield due to the ortho-fluoro substituent. The proton at position 3 will show coupling to both H-5 and the fluorine at C-2.

-

Methylene Protons: The two protons of the methylene group are chemically equivalent and are not expected to show significant coupling to other nuclei, thus appearing as a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be highly informative due to the coupling of carbon nuclei with the fluorine atoms of both the fluoro and trifluoromethoxy groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 (C-F) | 158 - 162 | Doublet (d) | ¹J(C-F) ≈ 245-255 Hz |

| C2 (C-CH₂CN) | 125 - 130 | Doublet (d) | ²J(C-F) ≈ 15-20 Hz |

| C3 | 115 - 120 | Doublet (d) | ³J(C-F) ≈ 5-8 Hz |

| C4 (C-OCF₃) | 148 - 152 | Quartet (q) | ³J(C-F) ≈ 1-2 Hz |

| C5 | 118 - 122 | Singlet (s) or small doublet | |

| C6 | 128 - 132 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| -CH₂CN | 20 - 25 | Singlet (s) | N/A |

| -C≡N | 115 - 118 | Singlet (s) | N/A |

| -OCF₃ | 120 - 124 | Quartet (q) | ¹J(C-F) ≈ 255-260 Hz |

-

Fluorine Coupling: The most prominent features will be the large one-bond carbon-fluorine coupling constants (¹JCF) for the carbon directly attached to the fluorine atom (C1) and for the trifluoromethoxy carbon.[5] Smaller two- and three-bond couplings will also be observed for the other aromatic carbons, aiding in their assignment.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will show two distinct signals for the two different fluorine environments in the molecule.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| Ar-F | -110 to -125 | Multiplet |

| -OCF₃ | -58 to -62 | Singlet |

-

Chemical Shifts: The chemical shift of the aromatic fluorine will be influenced by the other substituents on the ring. The trifluoromethoxy group typically appears in the -58 to -62 ppm range.

-

Coupling: The aromatic fluorine signal will likely be a multiplet due to coupling with the aromatic protons. Long-range coupling between the Ar-F and the -OCF₃ group is possible but may not be resolved.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key vibrational modes for this compound are predicted as follows, based on data from analogous structures.[6][7]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2260 | Medium to Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-F Stretch (Ar-F) | 1200 - 1250 | Strong |

| C-F Stretch (-OCF₃) | 1100 - 1200 | Very Strong |

| C-O-C Stretch (Ether) | 1020 - 1080 | Strong |

The most characteristic peaks will be the strong nitrile absorption and the very strong absorptions in the fingerprint region corresponding to the C-F and C-O-C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₉H₅F₄N, with a calculated molecular weight of approximately 203.14 g/mol .[8]

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 203 | Molecular Ion |

| [M - H]⁺ | 202 | Loss of a hydrogen atom |

| [M - CN]⁺ | 177 | Loss of the nitrile group |

| [M - OCF₃]⁺ | 118 | Loss of the trifluoromethoxy group |

| [C₈H₅F₄]⁺ | 175 | Benzylic fragmentation (loss of HCN) |

The molecular ion peak at m/z 203 should be clearly visible. The fragmentation pattern will be dominated by the loss of the relatively stable nitrile and trifluoromethoxy groups, as well as benzylic cleavage.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~200 ppm, referenced to an external standard like CFCl₃.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹⁹F).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For ATR-FTIR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

For KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

-

Acquisition:

-

Record a background spectrum of the empty instrument (or pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Introduction:

-

For GC-MS (Gas Chromatography-Mass Spectrometry): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC. The compound will be separated from impurities before entering the mass spectrometer.

-

For Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source.

-

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) if a liquid introduction method is used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, provides a detailed and unambiguous structural characterization. The predictable and highly informative nature of the interactions between the fluoro, trifluoromethoxy, and nitrile functionalities with the aromatic ring allows for a confident assignment of the observed spectral features. This guide serves as a foundational resource for scientists working with this and related fluorinated molecules, enabling them to interpret spectral data with a high degree of confidence and to leverage this understanding in their research and development endeavors.

References

- Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.

- Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics.

- Validating the Structure of 3-(2-(Trifluoromethyl)phenyl)propanal: A Comparative Guide to 1H and 19F NMR Spectroscopy. Benchchem.

-

An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. Available at: [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]

-

2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435. PubChem. Available at: [Link]

-

2-(Trifluoromethyl)phenylacetonitrile - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. Available at: [Link]

-

phenyl acetonitrile, 140-29-4. NIST. Available at: [Link]

-

4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bjp-bg.com [bjp-bg.com]

- 7. 4-(Trifluoromethoxy)phenylacetonitrile [webbook.nist.gov]

- 8. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7 [chemicalbook.com]

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

For: Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile is a substituted aromatic nitrile. The presence of the trifluoromethoxy group (-OCF3) and a fluorine atom significantly influences its chemical and physical properties, including its reactivity and toxicological profile. Below is a comparative table of the target compound and its primary analog.

| Property | This compound (Target Compound - Estimated) | 4-(Trifluoromethoxy)phenylacetonitrile (Primary Analog) |

| Molecular Formula | C9H5F4NO | C9H6F3NO[1] |

| Molecular Weight | 219.14 g/mol | 201.15 g/mol [2] |

| CAS Number | Not Available | 49561-96-8[2] |

| Appearance | Likely a solid or liquid | Clear yellow liquid or solid[3] |

| Melting Point | Data not available | 30-33 °C[3] |

| Boiling Point | Data not available | 96°C at 4 mmHg[3] |

| Solubility | Expected to be insoluble in water, soluble in organic solvents. | Insoluble in water. |

Expert Insight: The addition of a fluorine atom to the aromatic ring is expected to increase the compound's lipophilicity and potentially alter its metabolic profile. The electron-withdrawing nature of both the fluorine and the trifluoromethoxy group can also influence the reactivity of the nitrile group and the aromatic ring.

Chemical Structure Visualization

Caption: Summary of inferred GHS hazard classifications.

Safe Handling and Storage Protocols

Given the inferred hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls:

-

All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. [4]* Ensure that a safety shower and an eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Clothing: A lab coat and closed-toe shoes are required. For larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary. [5] Handling Procedures:

-

Avoid all direct contact with the substance. [5]* Do not eat, drink, or smoke in the laboratory. * Wash hands thoroughly after handling. [5]* Keep the container tightly closed when not in use. [5] Storage:

-

Store in a cool, dry, and well-ventilated area. [5]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The recommended storage temperature for some analogs is 2-8°C. [6][7]

First-Aid and Emergency Procedures

Immediate action is crucial in case of accidental exposure.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [4]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [4]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][5]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4][5] Spill Response Protocol:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Emergency Response Workflow

Caption: Workflow for first-aid response to exposure.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

Disposal Protocol:

-

Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

-

Labeling: Clearly label the waste container with the chemical name and associated hazards.

-

Storage: Store the waste container in a secure, designated hazardous waste storage area.

-

Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

References

- TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetonitrile.

- TCI Chemicals. (n.d.). Safety Data Sheet: Phenylacetonitrile.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Phenylacetonitrile, Liquid. CAMEO Chemicals.

- Chemicalbook. (2025). 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7.

- Apollo Scientific. (n.d.). Safety Data Sheet: 2,5-bis(trifluoromethyl)phenylacetonitrile 98%.

- Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenylacetonitrile.

- Tokyo Chemical Industry (TCI). (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.

- Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.

- Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile 97%.

- TCI America. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9.

- Chemicalbook. (2025). 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8.

- TCI America. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile | 49561-96-8.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. 4-(Trifluoromethoxy)phenylacetonitrile 97 49561-96-8 [sigmaaldrich.com]

- 3. 4-(TRIFLUOROMETHOXY)PHENYLACETONITRILE | 49561-96-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 239087-11-7 [chemicalbook.com]

An In-depth Technical Guide to the Analogs of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the ability of C-F bonds to act as hydrogen bond acceptors—confer profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the plethora of fluorine-containing moieties, the trifluoromethoxy (-OCF3) group has garnered significant attention. It is often employed to enhance metabolic stability and modulate lipophilicity, thereby improving the overall drug-like properties of a compound.[1][3]

This guide delves into the technical intricacies surrounding the analogs of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile, a scaffold that combines the advantageous features of both a fluorine substituent and a trifluoromethoxy group on a phenylacetonitrile core. Phenylacetonitrile derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[4][5] The presence of the electron-withdrawing trifluoromethoxy group and the ortho-fluoro substituent is anticipated to significantly influence the electronic and conformational properties of the molecule, making its analogs a compelling area of investigation for researchers, scientists, and drug development professionals. This document will provide a comprehensive overview of the synthetic strategies for accessing these analogs, an analysis of their structure-activity relationships (SAR), and an exploration of their potential as therapeutic agents.

Synthetic Strategies for Accessing Analogs of this compound

The synthesis of analogs of this compound can be approached through several strategic disconnections. The primary challenge lies in the controlled introduction of the fluorine, trifluoromethoxy, and cyanomethyl functionalities onto the benzene ring. Two principal retrosynthetic pathways are considered here:

-

Cyanation of a Pre-functionalized Benzyl Halide: This is a widely adopted and robust method for the synthesis of phenylacetonitriles.[6][7][8]

-

Modification of a Pre-existing Phenylacetonitrile Core: This approach allows for late-stage diversification of the aromatic ring.

Pathway 1: Cyanation of 2-Fluoro-4-(trifluoromethoxy)benzyl Halides

This strategy involves the initial synthesis of a substituted benzyl halide, followed by a nucleophilic substitution with a cyanide salt.

Diagram: General Synthetic Pathway via Benzyl Halide Cyanation

Caption: Retrosynthetic analysis for the synthesis of the target scaffold.

A key intermediate in this pathway is the corresponding benzyl halide. The synthesis of this intermediate can be achieved through various methods, including the radical halogenation of a substituted toluene derivative.

Experimental Protocol: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzyl Cyanide via Benzyl Bromide

This protocol is adapted from established procedures for the synthesis of similar fluorinated phenylacetonitriles.[6][9]

Step 1: Bromination of 1-Fluoro-3-(trifluoromethoxy)toluene

-

To a solution of 1-fluoro-3-(trifluoromethoxy)toluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethoxy)benzyl bromide, which can be purified by vacuum distillation or column chromatography.

Step 2: Cyanation of 2-Fluoro-4-(trifluoromethoxy)benzyl Bromide

-

In a round-bottom flask, dissolve the purified 2-fluoro-4-(trifluoromethoxy)benzyl bromide in a suitable solvent. The use of ionic liquids has been reported to improve yields and reaction conditions for similar transformations.[6] Alternatively, a mixture of ethanol and water can be used.[9]

-

Add a slight excess of sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanide salts are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux for several hours, monitoring for the disappearance of the starting material.

-

After completion, cool the reaction and quench any excess cyanide with an oxidizing agent (e.g., bleach).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting this compound by vacuum distillation or column chromatography.

Pathway 2: Modification of a Phenylacetonitrile Scaffold

An alternative approach involves the modification of a commercially available or readily synthesized phenylacetonitrile derivative. For instance, a Sandmeyer-type reaction on a corresponding aniline derivative can be employed to introduce the fluoro or cyano group.[10][11][12]

Diagram: Synthetic Pathway via Sandmeyer Reaction

Caption: Sandmeyer reaction for the introduction of key functional groups.

This method offers flexibility in introducing various substituents onto the aromatic ring at a later stage of the synthesis. For example, starting from 2-amino-4-(trifluoromethoxy)phenylacetonitrile, a Balz-Schiemann reaction could introduce the fluorine atom. Conversely, starting with 2-fluoro-4-(trifluoromethoxy)aniline, a Sandmeyer cyanation could install the nitrile group.[12]

Structure-Activity Relationship (SAR) of Analogs

The biological activity of analogs of this compound is expected to be highly dependent on the nature and position of substituents on the phenyl ring. While specific SAR studies on this exact scaffold are not extensively reported in publicly available literature, we can extrapolate from related classes of compounds, particularly those investigated as kinase inhibitors and in agrochemical research.[13][14]

The core 2-fluoro-4-(trifluoromethoxy)phenyl moiety can be considered a key pharmacophore. The interplay between the ortho-fluoro and para-trifluoromethoxy groups creates a unique electronic and steric environment.

Key Areas for SAR Exploration:

-

Position 3, 5, and 6 Substituents: Introduction of various functional groups (e.g., halogens, alkyl, alkoxy, amino) at these positions can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

-

Modification of the Acetonitrile Group: While the nitrile group is a common feature in many bioactive molecules, its replacement with other functionalities such as amides, carboxylic acids, or small heterocycles could lead to analogs with different pharmacological profiles.

-

Bioisosteric Replacements: The trifluoromethoxy group can be compared with other bioisosteres like the trifluoromethyl (-CF3) or pentafluorosulfanyl (-SF5) groups to fine-tune properties like lipophilicity and metabolic stability.[1]

Table 1: Hypothetical SAR of this compound Analogs

| Position of Substitution | Substituent Type | Expected Impact on Activity | Rationale |

| 3 | Small, electron-donating (e.g., -CH3) | Potential increase in activity | May enhance binding through favorable steric interactions. |

| 3 | Bulky, electron-withdrawing (e.g., -NO2) | Likely decrease in activity | Steric hindrance and unfavorable electronic effects. |

| 5 | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Could significantly alter activity and selectivity | Introduction of specific interactions with the target protein. |

| 6 | Halogen (e.g., -Cl, -Br) | May enhance activity through halogen bonding | Can improve binding affinity and membrane permeability. |

Potential Therapeutic Applications and Future Directions

The this compound scaffold holds promise in several therapeutic areas, primarily driven by the known activities of fluorinated compounds in drug discovery.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors contain fluorinated phenyl rings.[15][16] The electronic properties of the target scaffold could be ideal for interacting with the hinge region of kinase active sites. Further exploration of analogs as inhibitors of kinases implicated in cancer and inflammatory diseases is a promising avenue.

-

Ion Channel Modulators: Fluorinated compounds have also been investigated as modulators of various ion channels. The lipophilicity and polarity of the scaffold could be tuned to achieve selective interaction with specific channel subtypes.

-

Agrochemicals: Phenylacetonitrile derivatives are prevalent in the agrochemical industry.[4] The unique substitution pattern of the target scaffold could lead to the discovery of novel herbicides or pesticides with improved efficacy and safety profiles.

Future research should focus on the synthesis of a diverse library of analogs of this compound and their systematic evaluation in a range of biological assays. High-throughput screening against panels of kinases, ion channels, and other relevant targets will be crucial for identifying lead compounds. Subsequent optimization of these leads, guided by detailed SAR studies and computational modeling, will be essential for the development of novel therapeutic agents and agrochemicals.

Conclusion

The analogs of this compound represent a rich and underexplored area of chemical space with significant potential in drug discovery and agrochemical research. The synthetic routes outlined in this guide provide a solid foundation for accessing a wide variety of derivatives. While direct SAR data for this specific scaffold is limited, the principles derived from related classes of fluorinated compounds offer valuable guidance for the rational design of new analogs. The continued exploration of this fascinating molecular architecture is poised to yield novel compounds with significant biological activity and therapeutic potential.

References

- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google P

- CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google P

-

2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. (URL: [Link])

-

Copper-Promoted Sandmeyer Trifluoromethylation Reaction | Journal of the American Chemical Society. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])

- CN114230486A - Preparation method of 2-fluoro-4-cyano benzotrifluoride - Google P

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (URL: [Link])

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (URL: [Link])

-

Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

- US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P

-

Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals - OUCI. (URL: [Link])

- CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google P

- EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P

-

Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap. (URL: [Link])

-

A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - American Chemical Society. (URL: [Link])

-

Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors | Request PDF. (URL: [Link])

-

4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. (URL: [Link])

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])

-

Benzyl Cyanide - Organic Syntheses Procedure. (URL: [Link])

-

Small Molecule Kinase Inhibitor Drugs (1995–2021) - DIGIBUG Principal. (URL: [Link])

- IL76327A - Phenylacetonitrile derivatives,process for the preparation thereof and pharmaceutical compositions containing the same - Google P

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (URL: [Link])

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (URL: [Link])

-

α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. (URL: [Link])

- CA1248533A - Phenylacetonitrile derivatives - Google P

-

Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl cyanide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 5. IL76327A - Phenylacetonitrile derivatives,process for the preparation thereof and pharmaceutical compositions containing the same - Google Patents [patents.google.com]

- 6. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 7. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]

- 8. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. scienceopen.com [scienceopen.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. digibug.ugr.es [digibug.ugr.es]

commercial suppliers of 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)phenylacetonitrile for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the procurement and application of this compound. This highly functionalized aromatic nitrile is a promising, albeit specialized, building block for novel therapeutic agents. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethoxy group, offers a strategic advantage in modulating the physicochemical and pharmacokinetic properties of lead compounds.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethoxy (-OCF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are critical for developing effective drugs.[3][4] This guide provides a detailed overview of the commercial landscape for this compound, a plausible synthetic route for its preparation, its potential applications in drug discovery, and robust analytical methods for its characterization.

Commercial Availability and Sourcing

Direct, off-the-shelf commercial availability of this compound is limited, indicating its status as a niche, research-grade molecule. Researchers will likely need to engage with companies specializing in custom synthesis or procure structurally similar isomers for initial studies. The absence of a dedicated CAS number for this specific isomer further underscores its specialized nature.

Below is a curated list of potential suppliers for custom synthesis and vendors of closely related analogues that can serve as starting points for sourcing.

| Supplier | Compound Offered/Service | CAS Number | Contact Information | Country |

| Amfluoro | 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile | 1020718-23-3 | China | |

| Chem-Impex | 4-(Trifluoromethoxy)phenylacetonitrile | 49561-96-8 | USA | |

| Capot Chemical Co., Ltd. | Custom Synthesis & Fluorinated Building Blocks | N/A | China | |

| J & K SCIENTIFIC LTD. | Custom Synthesis & Fluorinated Building Blocks | N/A | China | |

| HBCChem, Inc. | Custom Synthesis & Fluorinated Building Blocks | USA |

Physicochemical Properties

While experimental data for this compound is not publicly available, its properties can be reliably estimated based on its chemical structure and data from analogous compounds.

| Property | Estimated Value |

| Molecular Formula | C₉H₅F₄NO |

| Molecular Weight | 219.14 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Boiling Point | >200 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. |

Synthesis and Manufacturing

The most direct and industrially scalable approach to synthesizing this compound is through the cyanation of a corresponding benzyl halide intermediate. This multi-step synthesis begins with a commercially available substituted phenol.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Trifluoromethylation of 3-Fluoro-4-hydroxyphenol

-

To a solution of 3-Fluoro-4-hydroxyphenol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

-

Introduce a trifluoromethylating agent (e.g., CF₃I with a copper catalyst or a Ruppert-Prakash reagent).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the resulting 3-Fluoro-4-(trifluoromethoxy)phenol by column chromatography.

Step 2: Formylation and Reduction to 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol

-

Subject the product from Step 1 to a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce an aldehyde group ortho to the fluorine.

-

Reduce the resulting aldehyde to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Isolate and purify the 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol.

Step 3: Chlorination of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol

-

Dissolve the benzyl alcohol from Step 2 in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction and remove the solvent under reduced pressure to yield the crude 2-Fluoro-4-(trifluoromethoxy)benzyl chloride. This intermediate is often used directly in the next step without further purification.

Step 4: Cyanation to this compound

-

In a well-ventilated fume hood, dissolve the crude benzyl chloride in a polar aprotic solvent like DMSO or acetone.

-

Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), portion-wise.[5]

-

Heat the mixture gently (e.g., 50-60 °C) and monitor the reaction progress by GC-MS.

-

After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by vacuum distillation or column chromatography to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block due to the combined electronic effects and metabolic blocking potential of its substituents.

Causality of Experimental Choices in Drug Design